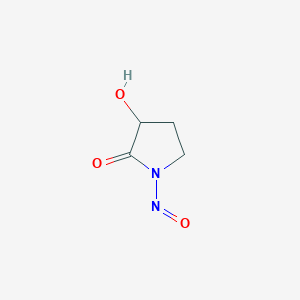
N-Nitroso-3-hydroxy Pyrrolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-3-hydroxy Pyrrolidone: is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. It is a derivative of pyrrolidone, a five-membered lactam ring, with a nitroso group attached to the nitrogen atom and a hydroxyl group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Nitroso-3-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The general synthetic route involves the nitrosation of 3-hydroxy pyrrolidone using nitrous acid or other nitrosating agents. The reaction typically occurs in an acidic medium to facilitate the formation of the nitroso group .
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: N-Nitroso-3-hydroxy Pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of N-nitroso-3-oxo pyrrolidone.
Reduction: Formation of 3-hydroxy pyrrolidone.
Substitution: Formation of various substituted pyrrolidone derivatives
Aplicaciones Científicas De Investigación
N-Nitroso-3-hydroxy Pyrrolidone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role in drug development and as a potential impurity in pharmaceuticals.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-Nitroso-3-hydroxy Pyrrolidone involves its bioactivation through metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA bases, resulting in the formation of DNA adducts and subsequent mutations .
Comparación Con Compuestos Similares
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosopiperidine (NPIP): Another nitrosamine with similar mutagenic effects.
N-Nitrosodiethylamine (NDEA): Known for its hepatotoxic and carcinogenic effects
Uniqueness: N-Nitroso-3-hydroxy Pyrrolidone is unique due to its specific structural features, such as the presence of both a nitroso group and a hydroxyl group on the pyrrolidone ring.
Propiedades
Fórmula molecular |
C4H6N2O3 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
3-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-6(5-9)4(3)8/h3,7H,1-2H2 |
Clave InChI |
SXGDFUIWJMOBKI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


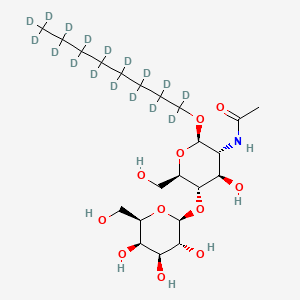
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
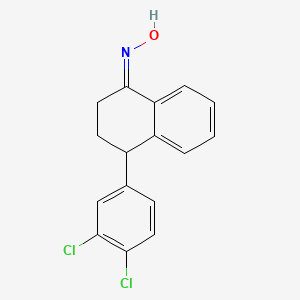
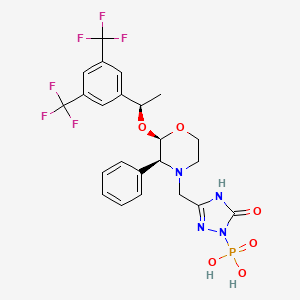
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
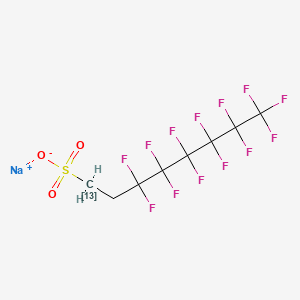
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
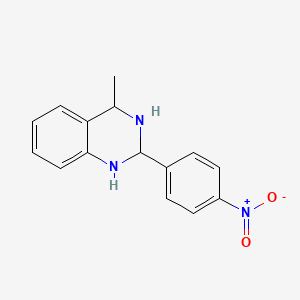
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
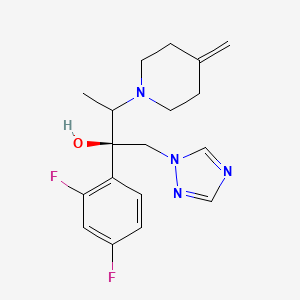
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
